Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Potency Comparison with Patent-Defined Structural Analogs
In a patent-defined series of 21 coumarin-based NOS inhibitors, the target compound (Compound 14, CHEMBL2430143) exhibited a Ki of 382 nM against human neuronal nitric oxide synthase (nNOS) [1]. Within the same assay framework, a closely related structural analog—Compound 4 (CHEMBL2414435), which differs by a shortened linker architecture—achieved a Ki of 40 nM against rat nNOS (approximately 9.5-fold more potent) [2]. However, the target compound's distinct pharmacophore arrangement resulted in a 69-fold selectivity window for nNOS over human endothelial NOS (eNOS Ki = 26,400 nM), whereas Compound 4 displayed a dramatically shifted selectivity profile (eNOS Ki reported as Kd = 61,000 nM in a separate binding assay), highlighting that small structural modifications within this chemotype produce non-linear changes in both potency and isoform selectivity [3]. This differential selectivity profile is directly relevant for researchers seeking nNOS-preferring probes over pan-NOS inhibitors.
| Evidence Dimension | Enzyme inhibition constant (Ki) for human nNOS, and nNOS/eNOS selectivity ratio |
|---|---|
| Target Compound Data | Ki = 382 nM (human nNOS); Ki = 26,400 nM (human eNOS); selectivity ratio ≈ 69-fold |
| Comparator Or Baseline | Compound 4 (CHEMBL2414435): Ki = 40 nM (rat nNOS); eNOS Kd = 61,000 nM (binding assay); Compound 18 (CHEMBL2430148): Ki = 232 nM (rat nNOS) |
| Quantified Difference | Target compound exhibits moderate nNOS potency (382 nM) with 69-fold nNOS/eNOS selectivity; Compound 4 is 9.5-fold more potent at nNOS but with distinct selectivity implications; Compound 18 shows intermediate potency (232 nM) |
| Conditions | Recombinant human and rat NOS isoforms expressed in E. coli; hemoglobin capture assay using L-arginine substrate; data curated from US Patent 9,732,037 and BindingDB |
Why This Matters
For experimental systems requiring nNOS inhibition with a defined selectivity window over eNOS, the target compound provides a characterized reference point that differs quantifiably from other patent compounds, enabling rational selection based on potency-selectivity trade-offs.
- [1] BindingDB. BDBM50441010 (CHEMBL2430143): US9732037, Compound 14 – Affinity Data: Ki = 382 nM (human nNOS). http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50441010 (accessed 2026-04-28). View Source
- [2] BindingDB. BDBM50438641 (CHEMBL2414435): US9732037, Compound 4 – Affinity Data: Ki = 40 nM (rat nNOS). https://bindingdb.org (accessed 2026-04-28). View Source
- [3] Northwestern University. US Patent 9,732,037: Coumarin-Based Inhibitors of Neuronal Nitric Oxide Synthase. Table 1: NOS inhibition data for Compounds 1–21. Published August 15, 2017. View Source
